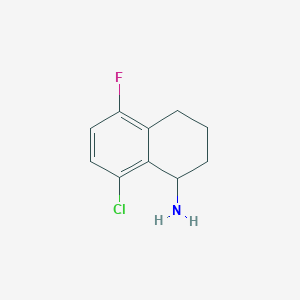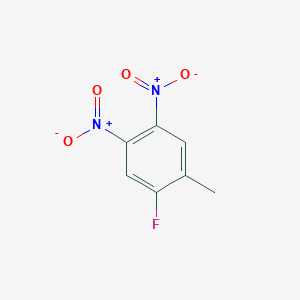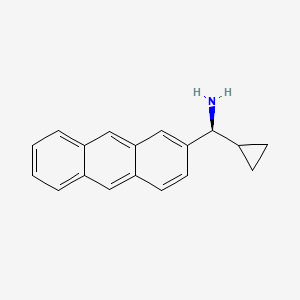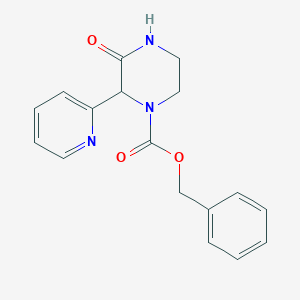![molecular formula C10H8F4N2 B13046881 (3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13046881.png)
(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile is a chemical compound characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-3-(trifluoromethyl)benzaldehyde and (S)-alanine.
Formation of Intermediate: The aldehyde group of 5-fluoro-3-(trifluoromethyl)benzaldehyde is reacted with (S)-alanine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its functional groups.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group, used as a solvent and intermediate in chemical synthesis.
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: A compound used in organic synthesis and as a reagent in various chemical reactions.
Properties
Molecular Formula |
C10H8F4N2 |
|---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F4N2/c11-8-4-6(9(16)1-2-15)3-7(5-8)10(12,13)14/h3-5,9H,1,16H2/t9-/m0/s1 |
InChI Key |
GBALNZYXZXHKDU-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)[C@H](CC#N)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B13046814.png)






![5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate](/img/structure/B13046862.png)



